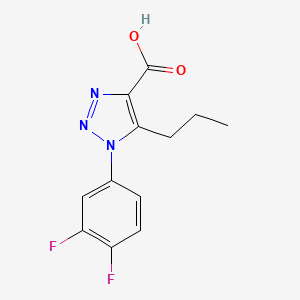

1-(3,4-difluorophenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(3,4-difluorophenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Méthodes De Préparation

The synthesis of 1-(3,4-difluorophenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction known as the Huisgen 1,3-dipolar cycloaddition. This reaction involves the reaction of an azide with an alkyne to form the triazole ring.

Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced through a substitution reaction, where a suitable precursor such as a halogenated phenyl compound is reacted with a difluorinating agent.

Attachment of the Propyl Chain: The propyl chain can be introduced through an alkylation reaction, where a suitable alkylating agent is used to attach the propyl group to the triazole ring.

Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, where a suitable carboxylating agent is used to attach the carboxyl group to the triazole ring.

Analyse Des Réactions Chimiques

1-(3,4-difluorophenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidation products.

Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride to form corresponding reduction products.

Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups. Common reagents for substitution reactions include halogenating agents, alkylating agents, and acylating agents.

Hydrolysis: The compound can undergo hydrolysis reactions, where it is broken down into smaller molecules in the presence of water and an acid or base catalyst.

Applications De Recherche Scientifique

1-(3,4-difluorophenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid has various scientific research applications, including:

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. It can also be used as a reagent in various chemical reactions.

Biology: The compound can be used as a probe to study biological processes. It can also be used as a ligand to study the binding interactions of proteins and other biomolecules.

Medicine: The compound can be used as a lead compound for the development of new drugs. It can also be used as a reference compound in pharmacological studies.

Industry: The compound can be used as an intermediate in the production of various industrial chemicals. It can also be used as a catalyst in various industrial processes.

Mécanisme D'action

The mechanism of action of 1-(3,4-difluorophenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to specific proteins or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity, modulation of signal transduction pathways, and alteration of gene expression. The exact molecular targets and pathways involved depend on the specific application of the compound.

Comparaison Avec Des Composés Similaires

1-(3,4-difluorophenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid can be compared with other similar compounds, such as:

1-(3,4-difluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid: This compound lacks the propyl chain, which can affect its chemical properties and biological activity.

1-(3,4-difluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid: This compound has a methyl group instead of a propyl chain, which can affect its chemical properties and biological activity.

1-(3,4-difluorophenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid: This compound has an ethyl group instead of a propyl chain, which can affect its chemical properties and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which can confer unique chemical properties and biological activity.

Activité Biologique

1-(3,4-Difluorophenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid is a compound belonging to the triazole family, which has gained attention due to its diverse biological activities. This article provides an overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Structure and Properties

The compound features a triazole ring and a carboxylic acid functional group, which are critical for its biological activity. The presence of fluorine atoms in the phenyl ring enhances its lipophilicity and potential interaction with biological targets.

Molecular Formula

- Molecular Formula : C12H12F2N4O2

- Molecular Weight : 286.25 g/mol

Antifungal Properties

Research indicates that triazoles are primarily known for their antifungal properties. Compounds similar to this compound have shown significant antifungal activity against various strains of fungi. For instance, studies have reported that derivatives of triazoles can inhibit the growth of Candida albicans and other pathogenic fungi.

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| This compound | 0.0156 | Candida albicans |

| Fluconazole | 256 | Candida albicans |

This table illustrates that the compound exhibits antifungal potency significantly greater than that of fluconazole.

Antibacterial Activity

In addition to antifungal effects, triazole derivatives have been evaluated for antibacterial properties. The compound has demonstrated efficacy against Gram-positive and Gram-negative bacteria, including resistant strains.

| Bacterial Strain | MIC (μg/mL) | Comparison |

|---|---|---|

| Staphylococcus aureus | 0.125 | More potent than ampicillin |

| Escherichia coli | 8 | Comparable to norfloxacin |

These findings suggest that the compound could be a promising candidate for further development as an antibacterial agent.

The biological activity of this compound is thought to involve:

- Inhibition of Enzymes : Similar compounds have been shown to inhibit enzymes such as xanthine oxidase and DNA gyrase.

- Disruption of Membrane Integrity : Triazoles can disrupt fungal cell membranes by inhibiting ergosterol synthesis.

Case Studies

Recent studies have highlighted the potential therapeutic applications of triazoles:

- Study on Antifungal Activity : A study published in a peer-reviewed journal evaluated various triazole derivatives against Candida species. The results showed that compounds with similar structures to this compound exhibited lower MIC values compared to standard antifungals like fluconazole .

- Antibacterial Efficacy : Another research project investigated the antibacterial effects of triazole compounds against multi-drug resistant bacteria. The study found that certain derivatives had remarkable activity against Methicillin-resistant Staphylococcus aureus (MRSA), suggesting their potential use in treating resistant infections .

Propriétés

IUPAC Name |

1-(3,4-difluorophenyl)-5-propyltriazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F2N3O2/c1-2-3-10-11(12(18)19)15-16-17(10)7-4-5-8(13)9(14)6-7/h4-6H,2-3H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDKCMJUYPUTMLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(N=NN1C2=CC(=C(C=C2)F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.